molecular formula C8H10BrNO B13576156 2-Bromo-3-((methylamino)methyl)phenol

2-Bromo-3-((methylamino)methyl)phenol

Cat. No.: B13576156
M. Wt: 216.07 g/mol
InChI Key: WGNOZTOEVQGYBF-UHFFFAOYSA-N
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Description

2-Bromo-3-((methylamino)methyl)phenol is an organic compound that features a bromine atom, a methylamino group, and a hydroxyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-((methylamino)methyl)phenol typically involves the bromination of 3-((methylamino)methyl)phenol. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-((methylamino)methyl)phenol can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The compound can be reduced to remove the bromine atom or to convert the hydroxyl group to a hydrogen atom.

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium azide or thiourea in the presence of a base like sodium hydroxide.

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

Major Products Formed

    Substitution: Formation of 3-((methylamino)methyl)phenol derivatives.

    Oxidation: Formation of 2-bromo-3-((methylamino)methyl)benzaldehyde.

    Reduction: Formation of 3-((methylamino)methyl)phenol.

Scientific Research Applications

2-Bromo-3-((methylamino)methyl)phenol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-3-((methylamino)methyl)phenol involves its interaction with specific molecular targets. The bromine atom and the methylamino group can participate in various biochemical pathways, potentially affecting enzyme activity or receptor binding. The hydroxyl group can form hydrogen bonds with biological molecules, influencing the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-3-methylphenol
  • 3-((Methylamino)methyl)phenol
  • 2-Bromo-4-((methylamino)methyl)phenol

Uniqueness

2-Bromo-3-((methylamino)methyl)phenol is unique due to the presence of both a bromine atom and a methylamino group on the benzene ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C8H10BrNO

Molecular Weight

216.07 g/mol

IUPAC Name

2-bromo-3-(methylaminomethyl)phenol

InChI

InChI=1S/C8H10BrNO/c1-10-5-6-3-2-4-7(11)8(6)9/h2-4,10-11H,5H2,1H3

InChI Key

WGNOZTOEVQGYBF-UHFFFAOYSA-N

Canonical SMILES

CNCC1=C(C(=CC=C1)O)Br

Origin of Product

United States

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